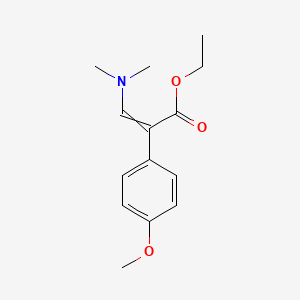
Ethyl alpha-(p-methoxyphenyl)-beta-(dimethylamino)acrylate
Katalognummer B8475675
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: NARLTIVUIJDWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06506941B1
Procedure details


21 g (0.0945 mol) of ethyl α-formyl-p-methoxyphenylacetate, 80 ml of ethanol and 31,1 g (0.38 mol) of dimethylamine hydrochloride were mixed in a 250 ml balloon flask provided with magnetic stirring and thermometer under a gentle nitrogen flow. Subsequently 7.4 g (0.054 mol) of potassium carbonate were added. The thus obtained solution was stirred at room temperature for 3 days. The solvent was evaporated to dryness in the rotary evaporator and 120 ml of water were added over the thus obtained solid residue. The pH was adjusted to 5-6 with 5N hydrochloric acid and the product of the aqueous phase was extracted with 2×80 ml of dichloromethane. The organic extracts were dried with sodium sulfate and the solvent was removed under vacuum, to give a residue weighing 23.26 g and solidifying at room temperature (Yield: 98.7%)
Name
ethyl α-formyl-p-methoxyphenylacetate
Quantity
21 g
Type
reactant
Reaction Step One




Yield
98.7%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.Cl.[CH3:18][NH:19][CH3:20].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([C:3](=[CH:1][N:19]([CH3:20])[CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH:10][CH:11]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
ethyl α-formyl-p-methoxyphenylacetate
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C(C(=O)OCC)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
0.38 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with magnetic stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The thus obtained solution was stirred at room temperature for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated to dryness in the rotary evaporator and 120 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added over the thus obtained solid residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product of the aqueous phase was extracted with 2×80 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic extracts were dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)OCC)=CN(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
